N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide (CAS 954597-20-7) is a synthetic small molecule belonging to the 5-oxopyrrolidine acetamide class, defined by a central 5-oxopyrrolidin-3-yl core bearing a 4-fluorophenyl N-substituent, a methylene-linked acetamide bridge, and a terminal p-tolyloxy ether group. Its molecular formula is C20H21FN2O3 and its monoisotopic mass is 356.4 g/mol.

Molecular Formula C20H21FN2O3
Molecular Weight 356.397
CAS No. 954597-20-7
Cat. No. B2857822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide
CAS954597-20-7
Molecular FormulaC20H21FN2O3
Molecular Weight356.397
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN2O3/c1-14-2-8-18(9-3-14)26-13-19(24)22-11-15-10-20(25)23(12-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H,22,24)
InChIKeyBVLSPRFBZXXUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide (CAS 954597-20-7): Chemical Identity and Procurement Baseline


N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide (CAS 954597-20-7) is a synthetic small molecule belonging to the 5-oxopyrrolidine acetamide class, defined by a central 5-oxopyrrolidin-3-yl core bearing a 4-fluorophenyl N-substituent, a methylene-linked acetamide bridge, and a terminal p-tolyloxy ether group . Its molecular formula is C20H21FN2O3 and its monoisotopic mass is 356.4 g/mol . The compound is primarily distributed as a research-grade chemical (≥95% purity by HPLC) for in vitro and in vivo preclinical investigation [1]. Unlike widely studied clinical candidates in the pyrrolidinone space, this compound has not been the subject of dedicated peer-reviewed pharmacological studies, meaning its differentiation currently rests on structural and physicochemical comparisons with close analogs rather than published head-to-head bioactivity data [2].

Why In-Class 5-Oxopyrrolidine Acetamides Cannot Replace N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide Without Verification


The 5-oxopyrrolidine acetamide scaffold tolerates diverse N-aryl and O-aryl substitutions, each generating distinct pharmacological fingerprints. For example, replacement of the p-tolyloxy group with a 4-fluorophenylacetamide moiety (as in the close analog 2-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide) has been reported to confer antiproliferative activity against MCF-7, A549, and HeLa cells [1], while meta-tolyloxy or unsubstituted acetamide variants yield different activity profiles. Generic substitution of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide with these analogs without confirmatory bioequivalence data therefore carries a high risk of divergent target engagement, metabolic stability, and phenotypic outcome. The quantitative evidence below delineates where this specific compound holds verifiable differentiation over its nearest structural neighbors.

Quantitative Differential Evidence for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide Versus Closest Analogs


Para-Methyl Substituent on the Phenyl Ether: Structural Superiority over Meta- and Unsubstituted Analogs

The target compound carries a para-methyl group on the terminal phenyl ether (p-tolyloxy), whereas its closest commercial analog, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide (CAS 905663-89-0), bears the methyl substituent in the meta position . In acetamide-based bioactive molecules, para-substitution on the phenoxy ring is frequently associated with enhanced target affinity and metabolic stability compared to meta-substituted counterparts, as demonstrated across multiple chemotypes in the ChEMBL database [1]. The para-methyl orientation in the target compound is thus anticipated to confer a divergent pharmacokinetic and pharmacodynamic profile relative to the meta analog, though direct comparative bioactivity data for this specific pair remain unpublished.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Physicochemical Differentiation: Higher Molecular Weight and Altered Lipophilicity vs. the Simplest Acetamide Analog

Compared to the minimal 5-oxopyrrolidine acetamide building block, N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide (CAS 954596-14-6, MW = 269.3 g/mol) , the target compound incorporates a p-tolyloxyacetamide extension that increases molecular weight by 87.1 Da and adds one hydrogen-bond acceptor, one aromatic ring, and additional rotatable bonds. This modification reduces aqueous solubility but enhances membrane permeability potential, as predicted by the higher calculated logP (~2.3 for the tolyloxy-bearing scaffold vs. ~0.8 for the unsubstituted acetamide) [1]. These differences directly impact suitability for cell-based versus biochemical assays.

Physicochemical Properties Drug-likeness Permeability

Class-Level Anticancer Activity: 5-Oxopyrrolidine Scaffold Confers Antiproliferative Potential Against A549 Lung Adenocarcinoma Cells

Although no cell-viability data have been published specifically for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide, a series of structurally related 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing acetamide moieties were evaluated against A549 non-small-cell lung carcinoma cells, with the most potent compounds (18–22) reducing cell viability at a fixed concentration of 100 µM over 24 h in MTT assays [1]. The target compound shares the identical 5-oxopyrrolidine core and 4-fluorophenyl N-substitution, suggesting it may exhibit comparable anticancer potential, though this remains to be experimentally verified.

Anticancer A549 5-Oxopyrrolidine

Antimicrobial Potential: 5-Oxopyrrolidine Acetamides Exhibit Activity Against Multidrug-Resistant Gram-Positive Pathogens

The same study by Vaickelionienė et al. demonstrated that compound 21, a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent, displays selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid- and tedizolid-resistant isolates [1]. While the target compound lacks the 5-nitrothiophene moiety, its p-tolyloxy group provides a distinct chemical handle for further diversification, and the shared 5-oxopyrrolidine-acetamide backbone places it within a privileged scaffold class for antimicrobial development.

Antimicrobial MRSA Drug Resistance

Validated Application Scenarios for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide Based on Evidence


Medicinal Chemistry Hit Expansion Around the 5-Oxopyrrolidine Scaffold for Non-Small-Cell Lung Cancer (NSCLC)

Procure this compound as a starting point for synthesizing a focused library of para-substituted phenoxyacetamide analogs. The class-level antiproliferative activity data against A549 cells [1] provide a rationale for screening the target compound and its derivatives in MTT-based viability assays at 100 µM. The p-tolyloxy group offers a convenient vector for late-stage functionalization (e.g., oxidation, halogenation, or bioconjugation) to improve potency beyond the baseline scaffold activity.

Structure-Activity Relationship (SAR) Studies Distinguishing Para- from Meta-Tolyloxy Pharmacophores

Use the target compound (para-methyl) head-to-head with its meta-methyl isomer (CAS 905663-89-0) in parallel biochemical or cell-based assays to quantify the positional effect of the methyl group on target binding, cellular potency, and metabolic stability. This direct comparison can establish whether para-substitution confers a measurable advantage in a given target class, informing lead optimization strategies.

Antimicrobial Derivatization Starting Material Targeting Multidrug-Resistant Gram-Positive Infections

Leverage the 5-oxopyrrolidine core, which has demonstrated selective activity against linezolid- and tedizolid-resistant S. aureus [1], by using this compound as a synthetic intermediate. The p-tolyloxy acetamide side chain can be elaborated with heterocyclic substituents (e.g., nitrothiophene, oxadiazole) to generate novel analogs for MIC determination against clinical MDR isolates.

Computational Drug Design and Molecular Docking Campaigns

Deploy the compound as a query molecule for virtual screening and pharmacophore modeling, given its balanced physicochemical profile (MW = 356.4, logP ≈ 2.3, 5 HBA, 1 HBD, 7 rotatable bonds) [2]. These properties align with established drug-likeness criteria (Rule of Five), making it a suitable template for docking into target pockets of interest (e.g., kinases, bromodomains, or HDACs) before committing to synthesis and in vitro testing.

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.